Cas no 1193-24-4 (6-hydroxy-3,4-dihydropyrimidin-4-one)
6-hydroxy-3,4-dihydropyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 4,6-Dihydroxypyrimidine
- 4,6-Pyrimidinediol
- 4,6-Dihydroxypyrimidine (4,6-DHP)
- 4.6-Dihydroxypyrimidine
- 4-hydroxy-1H-pyrimidin-6-one
- 6-Hydroxy-1H-pyrimidin-4-one
- pyrimidine-4,6-diol
- 6-Hydroxy-4(1H)-pyrimidinone
- 4(3H)-Pyrimidinone, 6-hydroxy-
- 4(1H)-Pyrimidinone, 6-hydroxy-
- 6-hydroxypyrimidin-4(3H)-one
- 4,6-Dihydroxypyrimidin
- 4,6-Dihydroxypyrimidin [German]
- DUFGYCAXVIUXIP-UHFFFAOYSA-N
- 6L93V0S662
- 6-Hydroxy-4-pyrimidinone
- NSC22838
- PubChem6996
- PubChem71
- 6-hydroxy-3,4-dihydropyrimidin-4-one
- AB-323/25048196
- HY-W015902
- SB57283
- EC 214-772-3
- EINECS 214-772-3
- SMR000368133
- HYDROXY-4(1H)-PYRIMIDINONE, 6-
- InChI=1/C4H4N2O2/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8)
- STR03284
- 6-hydroxy-3H-pyrimidin-4-one
- AKOS003237466
- AC-2511
- FT-0617255
- 1193-24-4
- NSC-22838
- Q27265097
- 4,6-dihydroxy pyrimidine
- SCHEMBL8088423
- AKOS005746727
- BB 0242395
- CS-W016618
- A15152
- 4,6-Dihydroxypyrimidine, 98%
- W-108518
- UNII-6L93V0S662
- 6-hydroxy-4(3h)-pyrimidone
- AM20080136
- DTXSID6025434
- F0176-0211
- EN300-25578
- SCHEMBL152294
- NCGC00246132-01
- PS-3433
- CHEBI:184008
- DUFGYCAXVIUXIP-UHFFFAOYSA-
- HMS2744P17
- NSC 22838
- SY001718
- CHEMBL1722176
- BCP00979
- D1821
- Z56766633
- MLS000774924
- MFCD00016733
- NS00008902
- 4,6-Pyrimidinediol,98%
- 4,6-Pyrimidinediol; 6-Hydroxy-1H-pyrimidin-4-one
- STL135950
- PYRIMIDINE, 4,6-DIHYDROXY-
- DB-016046
- pyrimidin-4(1H)-one, 6-hydroxy-
- STL139315
- 6Hydroxy4(1H)pyrimidinone
- 4(3H)Pyrimidinone, 6hydroxy
- AC-907/25014023
- 4,6Dihydroxypyrimidin
- 4(1H)Pyrimidinone, 6hydroxy
- 6Hydroxy1Hpyrimidin4one
- FD11328
- 4,6pyrimidinediol
-
- MDL: MFCD00016733
- Inchi: 1S/C4H4N2O2/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8)
- InChI Key: DUFGYCAXVIUXIP-UHFFFAOYSA-N
- SMILES: OC1=CC(NC=N1)=O
- BRN: 112224
Computed Properties
- Exact Mass: 112.02700
- Monoisotopic Mass: 112.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.7
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: -0.9
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.4421 (rough estimate)
- Melting Point: >300 °C (lit.)
- Boiling Point: 209.98°C (rough estimate)
- Flash Point: 358.5 °C at 760 mmHg
- Refractive Index: 1.4610 (estimate)
- Solubility: 2.5 g/L (20° C)
- Water Partition Coefficient: 2.5 g/L (20 º C)
- PSA: 66.24000
- LogP: -0.11220
- FEMA: 3360
- Solubility: Soluble in hot water, ammonia and other alkali solutions, insoluble in alcohol and ether.
6-hydroxy-3,4-dihydropyrimidin-4-one Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
- RTECS:UW7523000
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:Store at room temperature
6-hydroxy-3,4-dihydropyrimidin-4-one Customs Data
- HS CODE:29335995
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-hydroxy-3,4-dihydropyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1821-25g |
6-hydroxy-3,4-dihydropyrimidin-4-one |
1193-24-4 | 95.0%(T) | 25g |
¥160.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1821-250g |
6-hydroxy-3,4-dihydropyrimidin-4-one |
1193-24-4 | 95.0%(T) | 250g |
¥1305.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D177A-100g |
6-hydroxy-3,4-dihydropyrimidin-4-one |
1193-24-4 | 99% | 100g |
¥66.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D177A-500g |
6-hydroxy-3,4-dihydropyrimidin-4-one |
1193-24-4 | 99% | 500g |
¥311.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D177A-25g |
6-hydroxy-3,4-dihydropyrimidin-4-one |
1193-24-4 | 99% | 25g |
¥32.0 | 2022-05-30 | |
| Fluorochem | 002991-25g |
4,6-Dihydroxypyrimidine |
1193-24-4 | 98% | 25g |
£12.00 | 2022-03-01 | |
| Fluorochem | 002991-100g |
4,6-Dihydroxypyrimidine |
1193-24-4 | 98% | 100g |
£44.00 | 2022-03-01 | |
| Fluorochem | 002991-250g |
4,6-Dihydroxypyrimidine |
1193-24-4 | 98% | 250g |
£70.00 | 2022-03-01 | |
| Fluorochem | 002991-1kg |
4,6-Dihydroxypyrimidine |
1193-24-4 | 98% | 1kg |
£174.00 | 2022-03-01 | |
| AstaTech | 25011-25/G |
4,6-DIHYDROXYPYRIMIDINE |
1193-24-4 | 97% | 25g |
$15 | 2023-09-18 |
6-hydroxy-3,4-dihydropyrimidin-4-one Suppliers
6-hydroxy-3,4-dihydropyrimidin-4-one Related Literature
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Adrien Albert,John J. McCormack J. Chem. Soc. C 1968 63
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2. Synthesis of a hydrogen-bond-degenerate tricyclic pyrrolopyrimidine nucleoside and of its 5′-triphosphateDavid M. Williams,David Loakes,Daniel M. Brown J. Chem. Soc. Perkin Trans. 1 1998 3565
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Charlotte Crowe,Samuel Molyneux,Sunil V. Sharma,Ying Zhang,Danai S. Gkotsi,Helen Connaris,Rebecca J. M. Goss Chem. Soc. Rev. 2021 50 9443
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Lei Wang,Yanjing Hu,Wenyan Xu,Yanyan Pang,Faqian Liu,Yu Yang RSC Adv. 2014 4 56816
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Maria E. Ourailidou,Paul Dockerty,Martin Witte,Gerrit J. Poelarends,Frank J. Dekker Org. Biomol. Chem. 2015 13 3648
Additional information on 6-hydroxy-3,4-dihydropyrimidin-4-one
Introduction to 6-hydroxy-3,4-dihydropyrimidin-4-one (CAS No. 1193-24-4)
6-hydroxy-3,4-dihydropyrimidin-4-one, identified by the Chemical Abstracts Service Number (CAS No.) 1193-24-4, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine derivative family, which is renowned for its diverse biological activities and pharmacological relevance. Pyrimidine derivatives are fundamental structural motifs in many nucleoside analogs, antiviral agents, and anticancer drugs, making 6-hydroxy-3,4-dihydropyrimidin-4-one a compound of substantial interest for further exploration and application.
The molecular structure of 6-hydroxy-3,4-dihydropyrimidin-4-one consists of a six-membered ring containing two nitrogen atoms and one oxygen atom, arranged in a manner that imparts unique reactivity and functionality. The presence of a hydroxyl group at the 6-position and a carbonyl group at the 4-position contributes to its versatility in chemical transformations and biological interactions. This structural framework allows for modifications that can fine-tune its pharmacokinetic properties, bioavailability, and target specificity, which are critical factors in drug development.
In recent years, 6-hydroxy-3,4-dihydropyrimidin-4-one has been extensively studied for its potential applications in synthetic chemistry and as a precursor for more complex molecules. The compound's ability to undergo various reactions, such as cyclization, condensation, and functional group interconversion, makes it a valuable intermediate in the synthesis of pharmaceuticals. Researchers have leveraged its reactivity to develop novel derivatives with enhanced therapeutic profiles.
One of the most compelling aspects of 6-hydroxy-3,4-dihydropyrimidin-4-one is its role in the development of antiviral and anticancer agents. Pyrimidine derivatives are well-documented for their ability to mimic natural nucleobases, thereby interfering with viral replication and DNA synthesis in cancer cells. Studies have shown that derivatives of this compound can inhibit key enzymes involved in viral polymerization and cellular proliferation. For instance, modifications to the hydroxyl and carbonyl groups have led to compounds with improved efficacy against certain viral strains and reduced toxicity compared to existing treatments.
The pharmaceutical industry has been particularly interested in 6-hydroxy-3,4-dihydropyrimidin-4-one due to its potential as a scaffold for drug discovery. Computational modeling and high-throughput screening have identified several promising derivatives that exhibit potent activity against various pathogens. These findings underscore the importance of this compound in developing next-generation therapeutics. Additionally, its compatibility with green chemistry principles has made it an attractive candidate for sustainable drug synthesis methods.
Recent advancements in synthetic methodologies have further enhanced the utility of 6-hydroxy-3,4-dihydropyrimidin-4-one. Techniques such as flow chemistry and biocatalysis have enabled more efficient and scalable production processes, reducing costs and environmental impact. These innovations are particularly relevant in the context of global health challenges where rapid access to effective medications is crucial.
Beyond its pharmaceutical applications, 6-hydroxy-3,4-dihydropyrimidin-4-one has found utility in agrochemical research. Pyrimidine-based compounds are known for their herbicidal and fungicidal properties, making them valuable in crop protection strategies. Derivatives of this compound have been investigated for their ability to control resistant plant pathogens without harming beneficial flora. This aligns with the growing demand for eco-friendly agricultural solutions that maintain high yields while minimizing ecological disruption.
The scientific community continues to explore new frontiers in the study of 6-hydroxy-3,4-dihydropyrimidin-4-one. Ongoing research focuses on understanding its mechanism of action at a molecular level and identifying novel ways to enhance its therapeutic potential. Collaborative efforts between academia and industry are driving innovation in this field, leading to breakthroughs that could revolutionize treatment strategies for a wide range of diseases.
In conclusion,6-hydroxy-3,4-dihydropyrimidin-4-one (CAS No. 1193-24-4) is a versatile compound with far-reaching implications in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative solutions to global health challenges. As scientific understanding progresses,the applications of this compound are expected to expand,further solidifying its importance in modern chemistry。
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